

An In-depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **ethynyl(diphenyl)phosphine oxide**. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and relevant biological pathways.

Core Properties of Ethynyl(diphenyl)phosphine Oxide

Ethynyl(diphenyl)phosphine oxide is a versatile organophosphorus compound with applications in organic synthesis and potential in medicinal chemistry. Its key physical and chemical properties are summarized below.

Physical and Chemical Properties



| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| CAS Number | 6104-48-9 | [1][2] |
| Molecular Formula | C14H11OP | [1] |
| Molecular Weight | 226.21 g/mol | [1] |
| Appearance | White to brown crystalline powder | TCI |
| Melting Point | 62 °C | [1] |
| Solubility | Soluble in polar organic solvents. | [3] |
| Purity | >98.0% (GC) | TCI |

Spectroscopic Data Summary

While specific spectral data for **ethynyl(diphenyl)phosphine oxide** is not readily available in the public domain, data from closely related diphenylphosphine oxide derivatives provide expected spectral characteristics. Commercial suppliers confirm the structure by NMR.



| Technique | Expected Characteristics |
|------------------------|--|
| ¹H NMR | Signals corresponding to the phenyl protons and a characteristic signal for the ethynyl proton. A reference compound, ethyldiphenylphosphine oxide, shows phenyl protons in the aromatic region. |
| ¹³ C NMR | Resonances for the phenyl carbons and two distinct signals for the sp-hybridized carbons of the ethynyl group. |
| ³¹ P NMR | A single resonance characteristic of a phosphine oxide. For comparison, the ³¹ P NMR chemical shift of ethyldiphenylphosphine oxide in CDCl ₃ is reported to be in the phosphine oxide region. |
| Infrared (IR) | Characteristic absorption bands for the P=O stretch, C≡C stretch, and C-H vibrations of the phenyl and ethynyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the diphenylphosphine oxide moiety. |

Experimental Protocols

The synthesis of **ethynyl(diphenyl)phosphine oxide** can be achieved through several methods. Below is a representative protocol adapted from general procedures for the synthesis of phosphine oxides.

Synthesis of Ethynyl(diphenyl)phosphine Oxide via Hydrophosphorylation

This protocol is a conceptual adaptation based on the known reactivity of diphenylphosphine oxide.

Materials:



- · Diphenylphosphine oxide
- Ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) or a protected acetylene equivalent
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diphenylphosphine oxide in anhydrous THF under a nitrogen atmosphere.
- Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution
 of ethynylmagnesium bromide in THF from the dropping funnel to the stirred solution of
 diphenylphosphine oxide.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **ethynyl(diphenyl)phosphine oxide**.



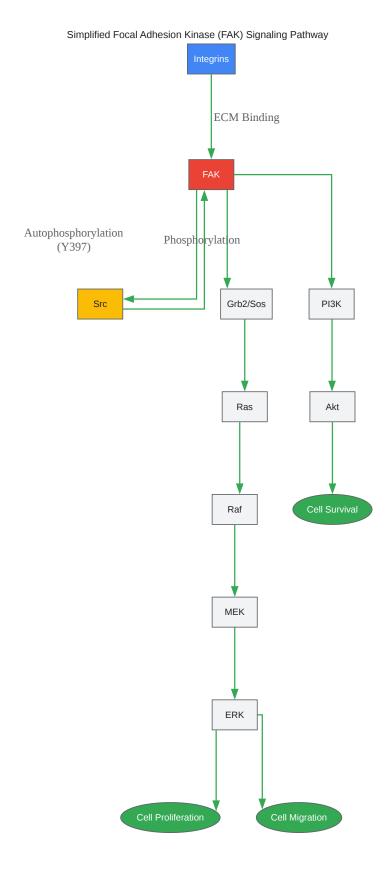
Potential Biological Relevance and Signaling Pathways

While the specific biological activity of **ethynyl(diphenyl)phosphine oxide** has not been extensively reported, the diphenylphosphine oxide scaffold is present in molecules investigated as inhibitors of key signaling proteins in cancer, such as Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[5][6][7][8] Its signaling pathway is a significant target in oncology drug development.

Focal Adhesion Kinase (FAK) Signaling Pathway

The following diagram illustrates a simplified representation of the FAK signaling pathway, which is a potential area of investigation for compounds containing the diphenylphosphine oxide moiety.





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FAK signaling cascade.



This pathway highlights how FAK, upon activation by integrin clustering, can initiate downstream signaling through major pathways like the Ras-Raf-MEK-ERK and PI3K-Akt cascades, ultimately influencing key cellular processes.[5][6][7] The development of inhibitors targeting FAK is a promising strategy in cancer therapy.

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